molecular formula C6H6ClN3 B15257785 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile

3-(2-Chloro-1H-imidazol-1-yl)propanenitrile

Cat. No.: B15257785
M. Wt: 155.58 g/mol
InChI Key: TYFPVQUOAACISH-UHFFFAOYSA-N
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Description

3-(2-Chloro-1H-imidazol-1-yl)propanenitrile is a chemical compound that features a nitrile group attached to a propanenitrile backbone, with a 2-chloro-1H-imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 2-chloro-1H-imidazole with a suitable nitrile precursor. One common method involves the use of 3-bromopropanenitrile as the starting material, which undergoes nucleophilic substitution with 2-chloro-1H-imidazole under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Chloro-1H-imidazol-1-yl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

  • 3-(1H-imidazol-1-yl)propanenitrile
  • 2-Chloro-3-(1H-imidazol-1-yl)propanenitrile
  • 3-(2-Undecyl-1H-imidazol-1-yl)propanenitrile

Comparison: 3-(2-Chloro-1H-imidazol-1-yl)propanenitrile is unique due to the presence of the chlorine atom on the imidazole ring, which can significantly influence its reactivity and biological activity. This compound’s specific substitution pattern allows for unique interactions with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

3-(2-chloroimidazol-1-yl)propanenitrile

InChI

InChI=1S/C6H6ClN3/c7-6-9-3-5-10(6)4-1-2-8/h3,5H,1,4H2

InChI Key

TYFPVQUOAACISH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)Cl)CCC#N

Origin of Product

United States

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